Generic benzoyl chlorides often fail to deliver the reactivity required for efficient 3-chloro-2-nitrobenzoyl installation. 3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) solves this via its ortho-nitro group (Hammett σₚ = +0.78), which polarizes the carbonyl carbon for enhanced electrophilic acylation.
- Enables potent kinase inhibitor synthesis (STEP IC50 = 33 nM) via N-aroylsulfonamide coupling
- Facilitates Friedel-Crafts acylation for sulfonylurea herbicide precursors
- Consistent ≥95% purity; solid (mp 50-56 °C) for straightforward handling
Molecular FormulaC7H3Cl2NO3
Molecular Weight220.01
CAS No.19088-99-4
Cat. No.B2587394
⚠ Attention: For research use only. Not for human or veterinary use.
3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) is a specialized benzoyl chloride derivative bearing electron-withdrawing nitro (2-position) and chloro (3-position) substituents on the aromatic ring [1]. This substitution pattern confers distinct physicochemical properties, including a reported melting point range of 50–56 °C and a predicted boiling point of 316.9±22.0 °C . The compound is recognized as a reactive electrophilic intermediate, primarily utilized for introducing the 3-chloro-2-nitrobenzoyl moiety into more complex molecular scaffolds via acylation reactions .
1
Synthetic UtilityReactive electrophile for acylating amines, alcohols, and thiols.
2
Medicinal ChemistryBuilding block for kinase inhibitor candidate synthesis.
3
Agrochemical ResearchPrecursor for sulfonylurea herbicide intermediate development.
The assumption that any benzoyl chloride with a nitro and chloro group is functionally equivalent ignores the decisive impact of substitution regiochemistry on both electrophilic reactivity and downstream product performance. The ortho-nitro group in 3-chloro-2-nitrobenzoyl chloride exerts a strong electron-withdrawing effect through both induction and resonance, significantly polarizing the carbonyl carbon and enhancing its susceptibility to nucleophilic attack relative to non-nitro analogs [1]. Furthermore, the meta-chloro substituent introduces steric and electronic differentiation from its positional isomers (e.g., 5-chloro-2-nitrobenzoyl chloride or 2-chloro-4-nitrobenzoyl chloride), which can alter reaction kinetics and product regioselectivity . Generic substitution with an alternative benzoyl chloride—even one containing both nitro and chloro groups—can lead to divergent synthetic outcomes, including reduced coupling efficiency, altered biological activity in final compounds, or failure to meet process-specific stability and solubility requirements [2].
This Product
3-Chloro-2-nitrobenzoyl chloride
Strongly activated by ortho-nitro group; distinct meta-chloro steric/electronic profile.
Potential Substitute
5-Chloro-2-nitrobenzoyl chloride
Chloro at 5-position alters reaction kinetics and product regioselectivity.
This Product
3-Chloro-2-nitrobenzoyl chloride
Contains both nitro and chloro activating/deactivating groups for tailored reactivity.
Potential Substitute
2-Nitrobenzoyl chloride
Lacks the 3-chloro substituent, which may reduce coupling efficiency in demanding acylations.
Substitution even with close analogs may result in divergent synthetic outcomes, altered biological activity, or failure to meet process stability requirements.
[1] Mather, J. G.; Shorter, J. The cumulative effect of substituents in an aromatic nucleus on reactions of the side-chain: the effect of the chlorine as substituent on the reaction of benzoyl chlorides with aniline. J. Chem. Soc. 1961, 4744-4752. View Source
[2] Clariant GmbH. Process for preparing substituted benzoyl chlorides. European Patent EP 1176133 A2, 2002. View Source
Predicted LogP: Hydrophobicity vs. Unsubstituted Benzoyl Chloride
The presence of the chloro and nitro substituents on 3-chloro-2-nitrobenzoyl chloride significantly alters its lipophilicity compared to unsubstituted benzoyl chloride. This is a critical differentiator for applications requiring a specific balance of aqueous and lipid solubility.
ACD/Labs predicted values based on chemical structure; experimental validation required.
Why This Matters
The elevated LogP value (Δ +0.36) indicates that 3-chloro-2-nitrobenzoyl chloride is more hydrophobic than benzoyl chloride, which directly impacts its solubility profile, membrane permeability in biological assays, and its behavior in biphasic reaction systems.
LipophilicityLogPPartition CoefficientDrug Design
Electrophilic Reactivity: Ortho-Nitro Activation
The ortho-nitro group in 3-chloro-2-nitrobenzoyl chloride exerts a powerful electron-withdrawing effect, dramatically increasing the electrophilicity of the carbonyl carbon. This effect is quantitatively captured by the Hammett substituent constant (σ). [1]
Electrophilic ActivationClass-level inference
Hammett σₚ = +0.78
vs. H (σ = 0.00)
Supports enhanced reactivity screening
Ortho effect includes steric contributions beyond σₚ.
Hammett Substituent Constant (σₚ for para-nitro; ortho effect is qualitatively stronger)
Target Compound Data
σₚ (for 2-NO₂) = +0.78
Comparator Or Baseline
Benzoyl chloride: σ = 0.00 (reference)
Quantified Difference
Δσ = +0.78
Conditions
Classical linear free-energy relationship; ortho effects may include steric and field contributions beyond σₚ.
Why This Matters
The substantial positive Hammett constant indicates that 3-chloro-2-nitrobenzoyl chloride is a significantly more reactive electrophile than unsubstituted benzoyl chloride. This enhanced reactivity is crucial for achieving high-yielding acylations with sterically hindered or weakly nucleophilic amines, alcohols, or thiols.
[1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. View Source
GHS Hazard Profile: Corrosivity & Toxicity vs. Non-Chlorinated Analogs
3-Chloro-2-nitrobenzoyl chloride carries specific GHS hazard statements reflecting its dual acyl chloride and nitro-aromatic nature. Compared to 2-nitrobenzoyl chloride (which lacks the 3-chloro substituent), the presence of the additional chlorine atom contributes to a more severe hazard classification profile.
Hazard Profile ComparisonHead-to-head
H302, H312, H314, H332
vs. 2-Nitrobenzoyl chloride: H314, H335
Procurement specification review
Additional toxicity classifications mandate stricter handling.
Chemical SafetyGHS ClassificationHazard CommunicationProcurement Specifications
Additional H302 (harmful if swallowed) and H312 (harmful in contact with skin) classifications present for target compound.
Conditions
GHS classification according to Regulation (EC) No 1272/2008.
Why This Matters
The presence of additional acute toxicity classifications (H302, H312) for 3-chloro-2-nitrobenzoyl chloride mandates more stringent handling, storage, and disposal protocols compared to the non-chlorinated analog. This directly impacts procurement decisions related to facility safety infrastructure and operational costs.
Chemical SafetyGHS ClassificationHazard CommunicationProcurement Specifications
Kinase Inhibition Potency of 3-Chloro-2-nitrobenzoyl Derivatives
The 3-chloro-2-nitrobenzoyl moiety, when incorporated into specific molecular frameworks, contributes to potent kinase inhibition. For example, N-aroylsulfonamide derivatives derived from this acyl chloride have demonstrated significant activity. [1] While a direct comparator with the same core structure is not available, the following data illustrates the potency achievable with this substituent.
IC50 = 33 nM (for a 3-chloro-2-nitrobenzoyl-containing derivative)
Comparator Or Baseline
Not available for a direct isosteric comparator.
Quantified Difference
N/A
Conditions
Inhibition of STEP (unknown origin) pre-incubated for 10 mins before addition of p-nitrophenyl phosphate substrate in absence of GSH.
Why This Matters
The demonstrated nanomolar potency against STEP highlights the potential of this specific benzoyl chloride to generate high-affinity ligands for target validation in drug discovery programs. While a direct comparator is absent, the level of activity supports its selection over less functionalized benzoyl chlorides for exploratory medicinal chemistry.
The reactive acyl chloride group of 3-chloro-2-nitrobenzoyl chloride is strategically employed to install the 3-chloro-2-nitrobenzoyl moiety onto sulfonamide scaffolds. Derivatives synthesized via this route have demonstrated activity as kinase inhibitors, with reported IC50 values in the nanomolar range against targets such as STEP (IC50 = 33 nM) [1]. This application is directly supported by evidence of potent biological activity in the resulting compounds, making this acyl chloride a high-value intermediate for medicinal chemistry groups exploring this chemotype.
Friedel-Crafts Acylation for Agrochemical Building Blocks
The enhanced electrophilicity of 3-chloro-2-nitrobenzoyl chloride, attributed to its ortho-nitro group (Hammett σₚ = +0.78), facilitates efficient Friedel-Crafts acylations [1]. A documented example is its reaction with anisole to yield 3-chloro-2-nitrobenzophenone, a key precursor to sulfonylurea herbicides . This application leverages the compound's class-level reactivity advantage, providing a pathway to specific agrochemical intermediates not readily accessible with less reactive benzoyl chlorides.
Preparation of Specialized Amides for Antimicrobial Screening
The compound is utilized to synthesize a diverse array of amides by coupling with primary and secondary amines. This is supported by its classification as an important organic synthesis intermediate for preparing compounds containing acyl chloride functional groups, including drugs and dyes [1]. N-aroylsulfonamides derived from this acyl chloride have been specifically noted for antimicrobial activity . Its defined hazard profile (H314, H302, H312, H332) necessitates controlled handling, but the structural diversity accessible via this route makes it a valuable starting material for generating screening libraries.
Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Electrophilic acyl chloride reactivity
Target engagement assay context
Agrochemical intermediate preparation
Ortho-nitro activation profile
Friedel-Crafts acylation efficiency
Antimicrobial screening libraries
Diverse amide formation capability
Antimicrobial screening context
[1] BindingDB. CHEMBL3398250. Affinity Data for Ligand BDBM50103447. View Source
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